REACTION_SMILES
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[CH2:34]([N+:35]([CH2:36][CH2:37][CH2:38][CH3:39])([CH2:40][CH2:41][CH2:42][CH3:43])[CH2:44][CH2:45][CH2:46][CH3:47])[CH2:48][CH2:49][CH3:50].[Cl:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[nH:8][cH:9][c:10]2[CH:11]=[O:12].[Cl:26][CH2:27][Cl:28].[K+:14].[OH-:13].[OH2:25].[S:29]([O-:30])([OH:31])(=[O:32])=[O:33].[c:15]1([S:21](=[O:22])(=[O:23])[Cl:24])[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[Cl:1][c:2]1[cH:3][c:4]2[c:5]([n:6][cH:7]1)[n:8]([S:21]([c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)(=[O:22])=[O:23])[cH:9][c:10]2[CH:11]=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c[nH]c2ncc(Cl)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Type
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product
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Smiles
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O=Cc1cn(S(=O)(=O)c2ccccc2)c2ncc(Cl)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |